

reaction conditions for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions and applications of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

Introduction: A Versatile Building Block for Modern Synthesis

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a crucial building block in synthetic organic chemistry. Its structure, featuring a sterically accessible boronic acid group ortho to a methoxy substituent and para to a methoxycarbonyl group, provides a unique combination of electronic and steric properties. These features make it an invaluable reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.^[1] The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam amination/etherification, enabling the facile formation of key carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the compound's properties, safety protocols, and optimized reaction conditions for its most critical applications.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

Property	Value	Source(s)
Chemical Name	(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid	N/A
CAS Number	221006-63-9	[2]
Molecular Formula	C ₉ H ₁₁ BO ₅	
Molecular Weight	209.99 g/mol	
Appearance	Solid	
Storage Class	11 (Combustible Solids)	[3]

Stability and Storage: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation under certain conditions. It is recommended to store **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. While some boronic acids are stable in air, careful storage minimizes the risk of degradation and ensures reproducibility in reactions.[\[4\]](#)

Section 2: Safety and Handling

As a laboratory chemical, **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** requires careful handling to ensure personnel safety.

- Hazards:** The compound is considered hazardous. It can cause skin and serious eye irritation and may be harmful if swallowed.[\[5\]](#)
- Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab

coat. For weighing and transferring the solid, an N95 dust mask is recommended to prevent inhalation.[5][6]

- Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[4][5]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.

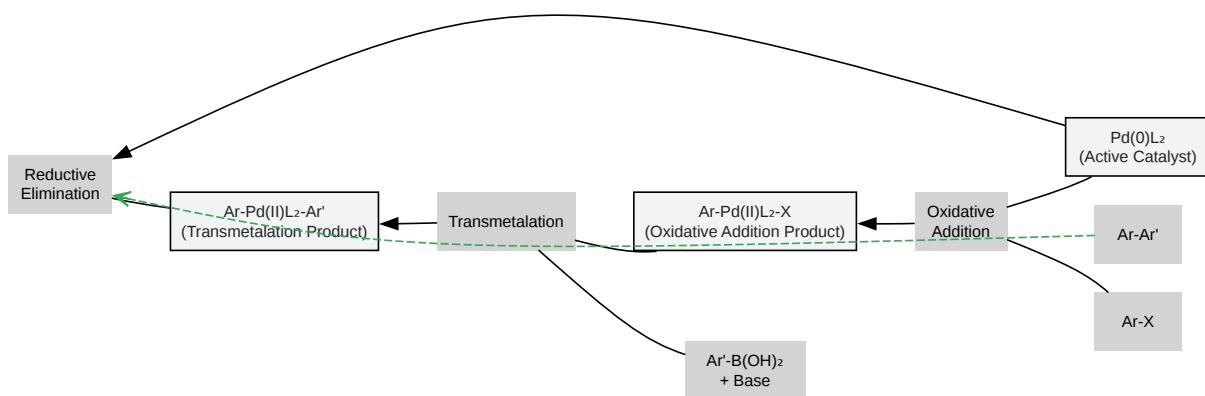
Section 3: Core Application: Suzuki-Miyaura Cross-Coupling

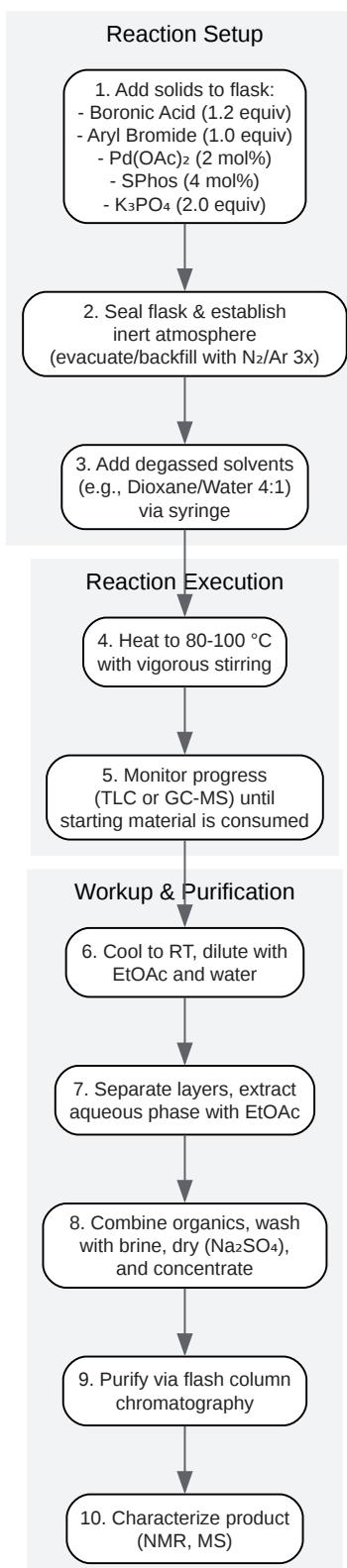
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl C-C bonds, a scaffold prevalent in pharmaceuticals and organic materials.[7] **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** is an excellent substrate for this transformation.

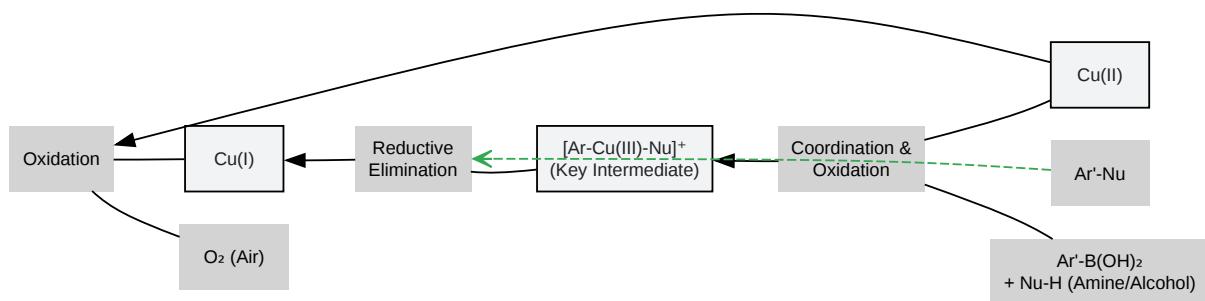
Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.
- Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, regenerating the halide salt.
- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]







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